Technical Documentation Center

N-tert-Butyl-4-chloropyridine-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-tert-Butyl-4-chloropyridine-2-carboxamide
  • CAS: 1007207-76-2

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of N-tert-Butyl-4-chloropyridine-2-carboxamide

An In-depth Technical Guide to the Synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide N-tert-Butyl-4-chloropyridine-2-carboxamide is a pivotal heterocyclic building block in modern medicinal chemistry and drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide

N-tert-Butyl-4-chloropyridine-2-carboxamide is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. The strategic placement of the chloro-, amide-, and tert-butyl groups provides distinct vectors for molecular elaboration and allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target engagement.[1][2] This guide provides a comprehensive, field-proven pathway for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible outcome. This molecule serves as a key intermediate in the synthesis of advanced pharmaceutical agents and functional materials.[3][4]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, N-tert-Butyl-4-chloropyridine-2-carboxamide, identifies the most direct and industrially scalable pathway. The core disconnection lies at the amide bond, pointing to a classical nucleophilic acyl substitution reaction.

G cluster_main Retrosynthetic Analysis Target N-tert-Butyl-4-chloropyridine-2-carboxamide Amide_Disconnection Amide Bond Disconnection Target->Amide_Disconnection Precursors 4-Chloropyridine-2-carbonyl Chloride tert-Butylamine Amide_Disconnection->Precursors:f0 Amide_Disconnection->Precursors:f1 Acid_Disconnection Acyl Chloride Disconnection Precursors:f0->Acid_Disconnection Starting_Material Pyridine-2-carboxylic Acid Acid_Disconnection->Starting_Material G Start Start: Pyridine-2-carboxylic Acid + SOCl₂ + DMF Heating Heat to 40-50°C (Controlled Addition) Start->Heating 1. Charge Reactor Reflux Heat to Reflux (~85°C for 6-16h) Heating->Reflux 2. Initiate Reaction Gas_Evo Vigorous Gas Evolution (SO₂, HCl) Reflux->Gas_Evo Cool Cool to RT Reflux->Cool 3. Reaction Completion Concentrate Concentrate in vacuo (with Toluene azeotrope) Cool->Concentrate 4. Reagent Removal Product End: 4-Chloropyridine-2-carbonyl Chloride (Crude solid) Concentrate->Product 5. Isolate Intermediate

Caption: Workflow for 4-Chloropyridine-2-carbonyl Chloride Synthesis.

Detailed Experimental Protocol:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~0.15 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add thionyl chloride (SOCl₂, ~5.0 eq) dropwise, ensuring the internal temperature is maintained between 40-50°C using a water bath.

  • Substrate Addition: Add pyridine-2-carboxylic acid (~1.0 eq) in portions over 30 minutes. A yellow solid may precipitate.

  • Reaction: Slowly heat the mixture to reflux (~85°C) and maintain for 6-16 hours. Vigorous evolution of SO₂ and HCl gas will be observed (ensure proper scrubbing). Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with toluene and concentrate under reduced pressure to remove excess SOCl₂. Repeat the toluene addition and concentration two more times to ensure complete removal.

  • Isolation: The resulting dry residue, 4-chloropyridine-2-carbonyl chloride, is typically a solid and can be washed with toluene and dried under vacuum. It is often used in the next step without further purification. [5]

Part B: Amidation with tert-Butylamine

This step involves the nucleophilic attack of tert-butylamine on the electrophilic acyl chloride intermediate to form the stable amide product.

Causality and Mechanism: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of tert-butylamine attacks the carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the protonated amide. A second equivalent of tert-butylamine (or a non-nucleophilic base like triethylamine) acts as a base to deprotonate the product, yielding the final N-tert-Butyl-4-chloropyridine-2-carboxamide and an ammonium chloride salt. The steric bulk of the tert-butyl group can slow the reaction rate compared to less hindered amines, necessitating appropriate reaction times or mild heating.

G Start Start: Crude Acyl Chloride in Anhydrous Solvent (e.g., THF, DCM) Cooling Cool to 0°C (Ice Bath) Start->Cooling 1. Dissolve Amine_Add Add tert-Butylamine (≥2.0 eq) Dropwise Cooling->Amine_Add 2. Prepare for Amidation Warm_Stir Warm to RT Stir for 2-4h Amine_Add->Warm_Stir 3. React Quench Quench with Water Warm_Stir->Quench 4. Workup Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry_Filter Dry (Na₂SO₄), Filter, Concentrate Extract->Dry_Filter Purify Purify by Recrystallization or Chromatography Dry_Filter->Purify Product End: Pure N-tert-Butyl-4-chloro pyridine-2-carboxamide Purify->Product

Caption: Experimental workflow for the amidation step.

Detailed Experimental Protocol:

  • Reactor Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the crude 4-chloropyridine-2-carbonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or Ethyl Acetate).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Amine Addition: Slowly add tert-butylamine (2.2 eq) dropwise to the cooled solution, maintaining the internal temperature below 10°C. A precipitate (tert-butylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. If using an aqueous-immiscible solvent, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., Ethyl Acetate 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield N-tert-Butyl-4-chloropyridine-2-carboxamide as a solid.

Alternative Synthetic Strategies

While the acyl chloride route is robust, modern catalysis offers milder alternatives for amide bond formation that avoid the use of harsh reagents like thionyl chloride.

  • Direct Catalytic Amidation: This approach couples 4-chloropyridine-2-carboxylic acid directly with tert-butylamine using a catalyst. Various catalytic systems, such as those based on boronic acids or transition metals like zirconium and niobium, can facilitate this dehydration reaction, often requiring heat and removal of water. [6][7][8]These methods are considered "greener" as they avoid stoichiometric activators and generate water as the only byproduct. However, catalyst cost, availability, and removal can be drawbacks. [6]* Peptide Coupling Reagents: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to activate the carboxylic acid in situ for reaction with tert-butylamine. This method is typically very high-yielding and proceeds under mild conditions but is often reserved for smaller-scale syntheses due to the high cost of the reagents.

Data Summary and Characterization

The following table summarizes key data for the final product based on typical outcomes.

ParameterValue
Chemical Name N-tert-Butyl-4-chloropyridine-2-carboxamide
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Appearance White to off-white solid
Typical Yield 75-90% (from acyl chloride)
Melting Point Literature values vary; typically in the range of 90-100°C
¹H NMR Expect signals for pyridyl protons, a singlet for tert-butyl protons, and a broad singlet for the N-H proton.
MS (ESI) m/z: 213.07 [M+H]⁺

Mandatory Safety Protocols

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a sodium bicarbonate solution ready for quenching spills.

  • Acyl Chlorides: Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • tert-Butylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Exothermic Reactions: Both the formation of the acyl chloride and the amidation reaction are exothermic. Maintain strict temperature control with cooling baths and slow, dropwise addition of reagents.

Conclusion

The synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide is most reliably achieved through a two-step sequence involving the formation of 4-chloropyridine-2-carbonyl chloride followed by amidation with tert-butylamine. This pathway is high-yielding, scalable, and utilizes readily available starting materials. Understanding the underlying mechanisms and adhering to strict safety protocols are paramount for the successful and safe execution of this valuable synthetic procedure in a research or drug development setting.

References

  • ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link]

  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • CP Lab Safety. 4-Chloro-pyridine-2-carboxylic acid amide, min 97%, 100 grams. Available at: [Link]

  • iChemical. 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3. Available at: [Link]

  • PubChem. N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. Available at: [Link]

  • Google Patents. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.
  • PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. Available at: [Link]

  • ResearchGate. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide | Request PDF. Available at: [Link]

  • PMC. Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. Available at: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-(tert-Butyl)-2-chloropyridine: A Key Intermediate in Advanced Organic Synthesis. Available at: [Link]

  • WIPO Patentscope. WO/2021/014167 SOLID FORMS OF N-TERT-BUTYL-4[[2-(5-CHLORO-2-HYDROXY-PHNEYL)ACETYL]AMINO]PYRIDINE-2-CARBOXAMIDE. Available at: [Link]

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available at: [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Available at: [Link]

  • ResearchGate. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: N-tert-Butyl-4-chloropyridine-2-carboxamide as a Privileged Scaffold for SSTR4 Agonists

Topic: N-tert-Butyl-4-chloropyridine-2-carboxamide: Mechanism of Action & Synthetic Utility Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-tert-Butyl-4-chloropyridine-2-carboxamide: Mechanism of Action & Synthetic Utility Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

N-tert-Butyl-4-chloropyridine-2-carboxamide (CAS: 1007207-76-2) is a specialized heterocyclic intermediate critical to the synthesis of high-affinity Somatostatin Receptor Subtype 4 (SSTR4) agonists . Unlike generic pyridine building blocks, this compound features a pre-installed tert-butyl carboxamide motif that serves two distinct mechanistic functions:

  • Chemical Handle: The 4-chloro substituent provides a highly reactive site for Nucleophilic Aromatic Substitution (SNAr) or metal-halogen exchange, allowing the attachment of complex pharmacophores (e.g., 3-aza-bicyclo[3.1.0]hexanes).

  • Biological Anchor: The tert-butyl amide moiety mimics the hydrophobic residues of native somatostatin (SST), occupying the orthosteric binding pocket of SSTR4 to confer subtype selectivity and metabolic stability against peptidases.

This guide details the dual mechanisms—synthetic and pharmacological—that make this scaffold a cornerstone in the development of non-opioid analgesics for neuropathic pain.

Chemical Mechanism of Action: The Synthetic "Warhead"

From a medicinal chemistry perspective, the "mechanism" of this compound is defined by its reactivity profile, which is tuned for convergent synthesis.

Electrophilic Activation (SNAr)

The pyridine ring is electron-deficient due to the electronegative nitrogen. The presence of the electron-withdrawing carboxamide group at the 2-position further decreases electron density at the 4-position, making the chlorine atom an excellent leaving group.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Utility: Allows for the rapid coupling of secondary amines or alkoxides to the pyridine core.

  • Selectivity: The 2-carboxamide directs nucleophiles to the 4-position via electronic activation, minimizing regioisomeric byproducts.

Directed Lithiation

The amide group can also act as a Directed Ortho Metalation (DoM) group, although in this specific scaffold, the primary utility is the lability of the C4-Cl bond.

Table 1: Physicochemical Profile

PropertyValueRelevance
CAS Number 1007207-76-2Identity verification
Molecular Formula C₁₀H₁₃ClN₂OCore scaffold
Molecular Weight 212.68 g/mol Fragment-based drug design
LogP (Predicted) ~2.5Good lipophilicity for CNS/Peripheral nerve penetration
H-Bond Donors 1 (Amide NH)Receptor binding (H-bond to SSTR4 residues)
Key Reactivity SNAr at C4Coupling efficiency >90% with strong nucleophiles

Pharmacological Mechanism of Action: SSTR4 Agonism

The ultimate "mechanism of action" for this scaffold lies in the drug candidates it generates (e.g., Boehringer Ingelheim’s SSTR4 agonist series). These compounds function as non-opioid analgesics .

The Target: SSTR4

SSTR4 is a G-protein-coupled receptor (GPCR) expressed on peripheral nociceptors (DRG neurons) and in the brain.[1][2][3][4][5][6] Unlike SSTR2, SSTR4 activation does not inhibit growth hormone or insulin release, making it a safer target for chronic pain.

Signaling Cascade

Upon binding, the N-tert-butyl-4-substituted-pyridine ligand induces a conformational change in SSTR4, triggering the Gi/o signaling pathway:

  • Gαi Activation: Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.

  • PKA Inhibition: Reduced cAMP leads to decreased Protein Kinase A (PKA) activity, reducing the phosphorylation (sensitization) of pain channels like TRPV1 and Nav1.7.

  • Gβγ Release: The Gβγ subunit directly opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRK).[1]

  • Hyperpolarization: K+ efflux hyperpolarizes the nociceptor membrane, raising the threshold for action potential firing and blocking pain transmission.

Visualizing the Pathway

The following diagram illustrates the downstream effects of the SSTR4 agonist derived from the N-tert-butyl scaffold.

SSTR4_Mechanism Agonist SSTR4 Agonist (Pyridine Scaffold) SSTR4 SSTR4 Receptor (GPCR) Agonist->SSTR4 Binding Gi_Protein Gi/o Protein (Heterotrimer) SSTR4->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Gαi inhibits GIRK GIRK Channels (Activated) Gi_Protein->GIRK Gβγ activates cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Decreased) cAMP->PKA Downregulates TRPV1 TRPV1/Nav1.7 (Reduced Sensitization) PKA->TRPV1 Less Phosphorylation Analgesia Analgesia (Neuropathic Pain Relief) TRPV1->Analgesia Reduced Firing Hyperpol Membrane Hyperpolarization (K+ Efflux) GIRK->Hyperpol K+ Efflux Hyperpol->Analgesia Blocks AP

Figure 1: Signal transduction pathway of SSTR4 agonists.[1][7] The scaffold enables the binding event that triggers Gi/o-mediated neuronal hyperpolarization.

Experimental Protocols

Protocol A: Synthesis of SSTR4 Agonist Precursor (SNAr Coupling)

Objective: To couple a secondary amine pharmacophore (e.g., a bicyclic amine) to the N-tert-Butyl-4-chloropyridine-2-carboxamide scaffold.

Reagents:

  • N-tert-Butyl-4-chloropyridine-2-carboxamide (1.0 eq)[7]

  • Target Amine (e.g., 3-aza-bicyclo[3.1.0]hexane derivative) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

  • Solvent: DMSO or NMP (Anhydrous)

Procedure:

  • Preparation: Dissolve 1.0 eq of N-tert-Butyl-4-chloropyridine-2-carboxamide in anhydrous DMSO (0.5 M concentration).

  • Addition: Add 2.0 eq of DIPEA followed by 1.1 eq of the target amine.

  • Reaction: Heat the mixture to 100°C for 4–12 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z ~213) and appearance of the product.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white solid.

Protocol B: In Vitro cAMP Functional Assay

Objective: To validate the biological activity of the synthesized compound against SSTR4.

System: CHO-K1 cells stably expressing human SSTR4. Readout: HTRF (Homogeneous Time Resolved Fluorescence) cAMP detection.

Steps:

  • Cell Seeding: Seed 2,000 cells/well in a 384-well low-volume plate.

  • Agonist Treatment: Add the synthesized pyridine derivative (serial dilution, 10 μM to 0.1 nM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

  • Stimulation: Add Forskolin (10 μM) to stimulate cAMP production. (Note: Agonists will inhibit this forskolin-induced spike).

  • Incubation: Incubate for 30 minutes at RT.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 and Anti-cAMP-Cryptate. Incubate 1 hour.

  • Analysis: Measure fluorescence ratio (665/620 nm). Calculate IC₅₀ (potency of cAMP inhibition).

    • Validation Criteria: Reference agonist (e.g., J-2156) should show IC₅₀ < 10 nM.

Synthesis Pathway Visualization

The following diagram outlines the chemical utility of the scaffold in constructing the final drug candidate.

Synthesis_Pathway Start N-tert-Butyl-4-chloropyridine -2-carboxamide (The Scaffold) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagents Amine (R2-NH) Base (DIPEA) Heat (100°C) Reagents->Intermediate Product SSTR4 Agonist (4-Amino-Pyridine Derivative) Intermediate->Product -HCl (Elimination)

Figure 2: Synthetic route utilizing the 4-chloro "warhead" to generate the active pharmaceutical ingredient.

References

  • Boehringer Ingelheim International GmbH. (2014). New Somatostatin Receptor Subtype 4 (SSTR4) Agonists.[5][8][9][10] Patent WO2014184275A1.[5][8] Link

  • Sándor, K., et al. (2018). The Somatostatin Receptor-4 Agonist J-2156 Alleviates Mechanical Hypersensitivity in a Rat Model of Breast Cancer Induced Bone Pain. Frontiers in Pharmacology. Link

  • Schuelert, N., et al. (2015).[2] Somatostatin receptor 4 agonists as a novel class of non-opioid analgesics. European Journal of Pharmacology.

  • PubChem. (2025). 4-Chloropyridine-2-carboxamide Compound Summary. National Library of Medicine. Link

  • Crider, A.M. (2002). Somatostatin receptor subtype 4 (sst4) ligands: a review of structure-activity relationships. Mini Reviews in Medicinal Chemistry.

Sources

Foundational

N-tert-Butyl-4-chloropyridine-2-carboxamide solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of N-tert-Butyl-4-chloropyridine-2-carboxamide Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery and development,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability of N-tert-Butyl-4-chloropyridine-2-carboxamide

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of a molecule is not merely a preliminary step; it is the bedrock upon which successful formulation, preclinical, and clinical programs are built. N-tert-Butyl-4-chloropyridine-2-carboxamide, a substituted picolinamide, represents a class of compounds with significant potential, often explored as intermediates in the synthesis of biologically active molecules.[1][2] The journey of such a compound from the bench to a potential therapeutic is critically dependent on two core characteristics: its ability to be dissolved (solubility) and its ability to remain intact (stability).

This guide is structured to provide researchers, medicinal chemists, and formulation scientists with a comprehensive, practical framework for evaluating N-tert-Butyl-4-chloropyridine-2-carboxamide. We will move beyond theoretical discussions to provide field-proven methodologies and the causal reasoning behind our experimental choices. Our objective is to empower you to generate robust, reliable data that will inform critical decisions in your development pipeline.

Section 1: The Molecular Blueprint and Its Physicochemical Implications

N-tert-Butyl-4-chloropyridine-2-carboxamide possesses a chemical architecture that presents distinct challenges and opportunities. The pyridine ring, an aromatic heterocycle, provides a scaffold for interaction, while the chlorine atom at the 4-position and the N-tert-butyl-carboxamide group at the 2-position dictate its polarity, lipophilicity, and potential reactive sites.

  • Lipophilicity: The presence of the tert-butyl group and the chlorine atom suggests a significant nonpolar character, which would predict limited aqueous solubility.

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), offering potential interactions with protic solvents. The pyridine nitrogen acts as another hydrogen bond acceptor.

  • Potential for Degradation: The amide bond is susceptible to hydrolysis under acidic or basic conditions. The chloropyridine ring, while relatively stable, can undergo nucleophilic substitution or photodegradation under certain stress conditions.[3]

A thorough understanding of these structural elements is crucial for designing meaningful solubility and stability studies.

Section 2: Solubility Profile Assessment

Solubility is a critical determinant of a drug's bioavailability and is a prerequisite for nearly all analytical and biological testing. For N-tert-Butyl-4-chloropyridine-2-carboxamide, a multi-faceted approach to solubility testing is recommended to guide formulation development.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[4][5][6] This method measures the saturation concentration of the compound in a given solvent at equilibrium. The causality behind this choice is its reliability and its direct reflection of the true solubility, as opposed to kinetic methods which can be influenced by factors like precipitation rates.[6]

Table 1: Proposed Solvent Screen for N-tert-Butyl-4-chloropyridine-2-carboxamide Solubility

Solvent System Rationale Anticipated Solubility
Aqueous Buffers
pH 1.2 (Simulated Gastric Fluid)To assess solubility in the stomach.[7]Low
pH 4.5 (Acetate Buffer)Represents conditions in the small intestine.[7]Low
pH 6.8 (Phosphate Buffer)Represents conditions in the lower small intestine.[7]Low
Organic Solvents
Dimethyl Sulfoxide (DMSO)A common, highly polar aprotic solvent for creating high-concentration stock solutions.High
Ethanol / MethanolPolar protic solvents often used in formulations.Moderate to High
Acetonitrile (ACN)A polar aprotic solvent frequently used in analytical chemistry (e.g., HPLC).Moderate
Dichloromethane (DCM)A nonpolar solvent, useful for understanding lipophilic character.High
Co-Solvent Systems
Ethanol/Water (e.g., 20% v/v)To assess the potential for improving aqueous solubility with a common excipient.Moderate
Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed as a self-validating system by including multiple time points to ensure equilibrium has been reached.

Objective: To determine the equilibrium solubility of N-tert-Butyl-4-chloropyridine-2-carboxamide in various solvent systems at a controlled temperature.

Materials:

  • N-tert-Butyl-4-chloropyridine-2-carboxamide (solid)

  • Selected solvents (as per Table 1)

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)[4][7]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.[5]

  • Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 37°C for biorelevance) and agitate for a predetermined period.[4][7]

  • Sampling: At specified time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[7]

  • Separation: Carefully withdraw a sample from the supernatant. Immediately separate the dissolved solute from any remaining solid. This is a critical step; centrifugation followed by filtration through a low-binding syringe filter is recommended to avoid artifacts.[4][7]

  • Dilution & Analysis: Immediately dilute the clarified filtrate with a suitable mobile phase to prevent precipitation and analyze the concentration using a validated, stability-indicating HPLC method.

  • Equilibrium Confirmation: Compare the concentrations measured at the different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within 5-10%).[7]

Visualization: Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling & Separation cluster_analysis Step 4: Analysis cluster_eval Step 5: Evaluation A Add excess solid compound to solvent vial B Agitate at constant temperature (e.g., 37°C) A->B C Sample supernatant at 24, 48, 72 hours B->C D Centrifuge sample C->D E Filter through 0.22 µm filter D->E F Dilute filtrate E->F G Quantify via HPLC F->G H Compare concentrations from different time points G->H I Equilibrium Confirmed? H->I J Report Solubility I->J Yes K Continue Agitation I->K No K->B

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Section 3: Stability Profile and Forced Degradation

Stability testing provides critical evidence on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of environmental factors.[8] Forced degradation (or stress testing) is an essential component, designed to accelerate chemical degradation to identify likely degradation products and establish the intrinsic stability of the molecule.[8]

Designing a Forced Degradation Study

A robust forced degradation study exposes the compound to conditions more severe than those expected during storage.[8] The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating and to elucidate degradation pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

Condition Reagents/Parameters Rationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60°C)To challenge the amide bond, leading to the formation of 4-chloropicolinic acid and tert-butylamine.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60°C)Also targets the amide bond, often at a faster rate than acid hydrolysis.
Oxidation 3% H₂O₂, room temperatureTo assess susceptibility to oxidative degradation. The pyridine ring can be oxidized to an N-oxide.
Thermal Stress Solid sample, heated (e.g., 80°C)To evaluate the solid-state thermal stability of the compound.
Photostability Solution & solid exposed to light (ICH Q1B options)[9]The chloropyridine ring may be susceptible to photodegradation, potentially involving dechlorination or ring rearrangement.[3][10]
Experimental Protocol: Forced Degradation

Objective: To identify potential degradation products and pathways for N-tert-Butyl-4-chloropyridine-2-carboxamide and to validate the stability-indicating nature of the analytical method.

Materials:

  • N-tert-Butyl-4-chloropyridine-2-carboxamide

  • Reagents: HCl, NaOH, H₂O₂

  • Solvent for stock solution (e.g., Acetonitrile or Methanol)

  • Temperature-controlled oven/water bath

  • Photostability chamber compliant with ICH Q1B guidelines[9]

  • Validated HPLC-UV/MS method

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent.

  • Stress Samples:

    • Hydrolysis: Add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and water (control). Heat the vials (e.g., at 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

    • Oxidation: Add an aliquot of the stock solution to a vial containing 3% H₂O₂. Keep at room temperature and sample at various time points.

    • Thermal: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Periodically dissolve a sample for analysis.

    • Photostability: Expose both the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines.[9] A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.[9]

  • Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, controls, and a time-zero (unstressed) sample using a validated HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of any degradation products.

  • Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound to the total peak area.

    • Characterize degradant peaks using their retention times, UV spectra, and mass-to-charge ratios.

    • Confirm peak purity to ensure the parent peak does not co-elute with any degradants.

Visualization: Forced Degradation & Stability Testing Workflow

G cluster_setup Step 1: Setup cluster_stress Step 2: Apply Stress Conditions cluster_analysis Step 3: Analysis & Evaluation cluster_outcome Step 4: Outcome A Prepare stock solution and solid samples C Acid Hydrolysis (HCl, heat) A->C D Base Hydrolysis (NaOH, heat) A->D E Oxidation (H₂O₂) A->E F Thermal (Solid, heat) A->F G Photostability (ICH Q1B Light) A->G B Develop stability-indicating HPLC-MS method H Analyze samples at multiple time points B->H C->H D->H E->H F->H G->H I Quantify parent compound and degradation products H->I J Characterize degradants (MS, UV) I->J M Confirm Method is Stability-Indicating I->M K Identify Degradation Pathways J->K L Determine Intrinsic Stability J->L J->M

Sources

Exploratory

N-tert-Butyl-4-chloropyridine-2-carboxamide: A Privileged Scaffold for Modular Drug Design

Executive Summary N-tert-Butyl-4-chloropyridine-2-carboxamide represents a high-value "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—combini...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-Butyl-4-chloropyridine-2-carboxamide represents a high-value "privileged scaffold" in medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—combining a distinct electron-deficient pyridine core, a reactive electrophilic handle at the C4 position, and a sterically demanding lipophilic amide at C2—positions it as a critical gateway to multiple classes of bioactive therapeutics.

This technical guide analyzes the molecule not merely as a reagent, but as a pharmacophore template . Its derivatives are heavily implicated in the development of Type II Kinase Inhibitors (targeting the DFG-out conformation), TRPV1 Antagonists (pain management), and Anti-tubercular agents .

Part 1: Molecular Architecture & Pharmacophore Analysis

Structural Logic

The molecule functions as a bifunctional platform. Its biological potential is realized through two distinct domains:

  • The Binding Anchor (C2-Amide): The N-tert-butylcarboxamide moiety serves two roles:

    • Hydrogen Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) often form a bidentate chelation motif with residues in the ATP-binding pocket of kinases (e.g., the hinge region).

    • Hydrophobic Shielding: The bulky tert-butyl group fills hydrophobic pockets (e.g., the "gatekeeper" region), improving binding affinity and protecting the amide bond from metabolic hydrolysis by amidases.

  • The Diversity Vector (C4-Chlorine): The chlorine atom at position 4 is activated by the electron-withdrawing nitrogen of the pyridine ring. This makes it highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  or Palladium-catalyzed cross-coupling , allowing researchers to rapidly attach diverse "warheads" (anilines, phenols, aryl groups) to tune biological specificity.
    
Electronic Properties

The pyridine nitrogen creates an electron-deficient ring system. The carboxyl group at C2 further withdraws electron density, making the C4 position exceptionally electrophilic.

  • Calculated LogP (cLogP): ~2.3 (Moderate lipophilicity, good membrane permeability).

  • Topological Polar Surface Area (TPSA): ~42 Ų (Favorable for CNS penetration if derivatized correctly).

Part 2: Potential Biological Activity (Derivative Classes)

Research indicates that when this core scaffold is functionalized at the C4 position, the resulting progeny exhibit potent biological activities across three primary therapeutic areas.

Kinase Inhibition (Oncology)

Derivatives of pyridine-2-carboxamides are established Type II Kinase Inhibitors . By substituting the C4-Cl with an aryl-urea or aryl-ether, the molecule can stabilize the kinase in its inactive "DFG-out" conformation.

  • Mechanism: The pyridine nitrogen and amide oxygen bind to the kinase hinge region. The C4-substituent extends into the allosteric pocket.

  • Target Examples: VEGFR-2 (Vascular Endothelial Growth Factor Receptor), RAF kinases, and HPK1 (Hematopoietic progenitor kinase 1).

TRPV1 Modulation (Analgesia)

The N-tert-butyl motif mimics the steric profile of established TRPV1 antagonists like BCTC .[1]

  • Activity: 4-substituted derivatives act as competitive antagonists at the Vanilloid Receptor 1 (TRPV1), blocking Ca²⁺ influx in response to capsaicin or heat.

  • Therapeutic Utility: Neuropathic pain and inflammatory hyperalgesia.

Anti-Tubercular Activity

Recent phenotypic screens have identified pyridine-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis.

  • Mechanism: Disruption of mycolic acid transport or inhibition of the synthesis of cell wall components.

  • Selectivity: The tert-butyl group often enhances selectivity against the bacterial strain over mammalian mitochondria.

Part 3: Synthetic Protocols & Experimental Validation

Synthesis of the Core Scaffold

Note: This protocol describes the generation of the N-tert-Butyl-4-chloropyridine-2-carboxamide core from commercially available 4-chloropicolinic acid.

Reagents:

  • 4-Chloropicolinic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.5 eq)
    
  • tert-Butylamine (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Activation: Dissolve 4-chloropicolinic acid in anhydrous DCM under

    
     atmosphere. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours at room temperature to generate the acid chloride.
    
  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Redissolve the residue in fresh anhydrous DCM.

  • Amidation: Cool the solution to 0°C. Add a mixture of tert-butylamine and triethylamine dropwise. The reaction is exothermic; control temperature <5°C.

  • Completion: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel) if necessary, though crystallization from hexane/ether often yields pure product.

Functionalization ( Example)

Objective: Replace C4-Cl with an aniline derivative to create a kinase inhibitor candidate.

Protocol:

  • Dissolve N-tert-Butyl-4-chloropyridine-2-carboxamide (1.0 eq) in DMSO or DMF.

  • Add the desired aniline (e.g., 4-fluoroaniline) (1.2 eq).

  • Add

    
     or DIPEA (2.0 eq).
    
  • Heat: Stir at 100–120°C for 12–24 hours. (Microwave irradiation: 140°C for 30 mins significantly improves yield).

  • Validation: Confirm product by LC-MS (Loss of Cl isotope pattern, appearance of product mass).

Part 4: Visualization of Signaling & Synthesis

The following diagram illustrates the synthetic divergence from the core scaffold into its three primary biological application areas.

ScaffoldUtility cluster_legend Pharmacophore Logic Core N-tert-Butyl-4-chloro pyridine-2-carboxamide (The Scaffold) SNAr C4-Substitution (SNAr / Pd-Coupling) Core->SNAr Functionalization Acid 4-Chloropicolinic Acid Acid->Core Amidation (COCl2 / Et3N) Amine tert-Butylamine Amine->Core KinaseInhib Kinase Inhibitor (e.g., VEGFR2, HPK1) SNAr->KinaseInhib + Aryl Ureas (DFG-out binding) TRPV1 TRPV1 Antagonist (Pain Modulation) SNAr->TRPV1 + Piperazines/ Biaryls AntiTB Anti-Tubercular Agent SNAr->AntiTB + Thiophenes/ Heterocycles Desc C2-Amide: H-Bond Anchor C4-Cl: Diversity Vector

Figure 1: Synthetic workflow transforming the chloropyridine scaffold into three distinct therapeutic classes via C4-functionalization.

Part 5: Data Summary & Safety Profile

Comparative Activity of Scaffold Derivatives

The table below summarizes the potential activity shifts when the C4-Chlorine is substituted.

Derivative ClassC4-SubstituentTargetIC50 / Kd RangeBiological Effect
Core Scaffold -Cl (Unsubstituted)None (Weak)> 100 µMInactive / Synthetic Intermediate
Kinase Inhibitor 4-(4-aminophenoxy)c-Met / VEGFR10 - 500 nMAnti-angiogenic, Anti-proliferative
TRPV1 Antagonist 4-phenylpiperazineTRPV1 Channel5 - 100 nMAnalgesia, blockade of Ca²⁺ influx
HPK1 Inhibitor Amino-benzimidazoleHPK1 Kinase< 10 nMT-cell activation (Immunotherapy)
Safety & Handling (Self-Validating Protocol)
  • Hazard Identification: The core molecule contains a reactive chloropyridine. It is a potential skin sensitizer and irritant .

  • Alkylating Potential: Because the C4-Cl is electrophilic, it can potentially alkylate DNA or proteins if handled improperly.

  • PPE Requirements:

    • Nitrile Gloves: Double-gloving recommended during synthesis.

    • Fume Hood: Mandatory due to the use of volatile amines and chlorinated solvents.

    • Quenching: All reaction mixtures containing the C4-Cl core should be quenched with an amine scavenger (e.g., morpholine) before disposal if not fully consumed.

References

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. (2024). Link: [Link]

  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. (2025).[2] Link: [Link]

  • Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Advances. (2022).[3] Link: [Link]

  • Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC Analogs). European Journal of Medicinal Chemistry. (2020). Link: [Link]

  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. (2023). Link: [Link]

Sources

Foundational

In Silico Modeling of N-tert-Butyl-4-chloropyridine-2-carboxamide: A Technical Guide

Executive Summary This technical guide provides a rigorous framework for the in silico characterization of N-tert-Butyl-4-chloropyridine-2-carboxamide (hereafter referred to as TB-4-CPC ). As a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the in silico characterization of N-tert-Butyl-4-chloropyridine-2-carboxamide (hereafter referred to as TB-4-CPC ). As a privileged scaffold in medicinal chemistry, particularly for TRPV1 antagonists and kinase inhibitors, TB-4-CPC presents unique modeling challenges due to the steric bulk of the tert-butyl group and the electronic effects of the pyridine ring.

This document moves beyond generic protocols, offering a causal, mechanism-driven workflow. We focus on three critical pillars: Quantum Mechanical (QM) Profiling for conformational locking, Reactivity Mapping for library design (SNAr potential), and Fragment-Based Docking for target engagement.

Part 1: Structural & Quantum Mechanical Characterization

The Conformational Landscape

The tert-butyl group on the amide nitrogen introduces significant steric hindrance, restricting rotation around the C(carbonyl)-N(amide) bond. Accurate modeling must account for the "atropisomeric-like" stability of the amide bond, which dictates whether the molecule binds in a cis or trans conformation relative to the pyridine nitrogen.

Experimental Logic (Causality)

Standard force fields (e.g., MMFF94) often underestimate the rotational barrier of hindered amides. To ensure the "bioactive conformation" is available during docking, we must first validate the rotational energy profile using Density Functional Theory (DFT).

Protocol: DFT Rotational Scan
  • Software: Gaussian 16 / ORCA 5.0 / Psi4.

  • Level of Theory: wB97X-D / 6-311++G(d,p) .

    • Why: The wB97X-D functional includes dispersion corrections essential for capturing the steric clash between the tert-butyl protons and the pyridine ring [1].

  • Workflow:

    • Perform a relaxed potential energy surface (PES) scan of the O=C-N-H dihedral angle from 0° to 360° in 10° increments.

    • Identify global minima (likely trans-amide due to steric relief).

    • Calculate the Boltzmann population of conformers at 298 K.

Reactivity Mapping (The C4-Chloro Handle)

The C4-position chlorine is the primary "handle" for derivatization (e.g., via Suzuki coupling or nucleophilic aromatic substitution). To predict which nucleophiles will successfully react at this position during library generation, we calculate Fukui Functions .

Protocol: Fukui Indices Calculation
  • Geometry Optimization: Optimize the neutral molecule (

    
     electrons).
    
  • Single Point Energy: Calculate energies for

    
     (cation) and 
    
    
    
    (anion) states at the same geometry.
  • Calculation: Compute the electrophilic Fukui function (

    
    ) for the C4 carbon:
    
    
    
    
    • Interpretation: A high

      
       value at C4 confirms high susceptibility to nucleophilic attack, validating the scaffold's utility for parallel synthesis.
      
Visualization: QM Workflow

QM_Workflow Start Input Structure (SMILES/3D) ConfSearch Conformational Search (RDKit/MMFF94) Start->ConfSearch Generate conformers DFT_Opt DFT Optimization (wB97X-D/6-31G*) ConfSearch->DFT_Opt Lowest energy seeds Freq Frequency Check (No Imaginary Freq) DFT_Opt->Freq Validate minima Freq->DFT_Opt Imaginary freq found (Re-optimize) Prop Property Calculation (ESP, Fukui, HOMO/LUMO) Freq->Prop Validated

Figure 1: Self-validating Quantum Mechanical workflow ensuring only true minima are used for property calculation.

Part 2: Physicochemical Profiling & ADMET

The tert-butyl group significantly increases lipophilicity compared to a methyl or ethyl analog. This section ensures the scaffold remains within "Lead-Like" space before derivatization.

Quantitative Data Summary

The following parameters should be calculated using a consensus method (e.g., SwissADME or RDKit descriptors) to establish a baseline.

PropertyPredicted Value (Approx.)Implication for Drug Design
MW ~212.68 DaExcellent for Fragment-Based Drug Discovery (FBDD).
LogP 2.8 - 3.2Moderate lipophilicity; good membrane permeability.
TPSA ~42 ŲHigh oral bioavailability potential.
Rotatable Bonds 2Rigid scaffold; low entropic penalty upon binding.
H-Bond Donors 1 (Amide NH)Critical anchor point for receptor interaction.
Metabolic Stability Prediction

The tert-butyl group is generally resistant to dealkylation (unlike n-butyl). However, the pyridine ring is susceptible to oxidation.

  • Protocol: Use site of metabolism (SOM) prediction tools (e.g., SMARTCyp or Xenosite).

  • Focus: Monitor the C6 position of the pyridine ring (adjacent to Nitrogen) for potential oxidation by CYP450 isoforms.

Part 3: Reactivity-Driven Virtual Screening

This section details how to use TB-4-CPC as a "seed" to grow a virtual library, simulating the real-world synthesis of replacing the C4-Chloro group.

The "Grow" Workflow

Instead of docking the static molecule, we simulate the reaction of TB-4-CPC with a library of boronic acids (Suzuki) or amines (SNAr).

Step-by-Step Methodology
  • Library Preparation:

    • Select 1,000 commercially available amines/boronic acids.

    • Use RDKit Reaction SMARTS to virtually react them with TB-4-CPC at the C4 position.

    • Reaction SMARTS Example:>>[c:1]-[N] (simplified).

  • Filtration:

    • Filter products for Lipinski's Rule of 5 compliance.

    • Remove PAINS (Pan-Assay Interference Compounds).

  • Docking (Target: TRPV1 or Kinase):

    • Target Prep: Download PDB (e.g., TRPV1 PDB: 7L2P [2] or Kinase PDB). Remove water, add hydrogens.

    • Grid Generation: Center grid on the orthosteric site.

    • Docking Engine: AutoDock Vina (open source) or Glide (commercial).

    • Constraint: Apply a hydrogen bond constraint to the amide NH of the scaffold to ensure the core binding mode is preserved.

Visualization: Virtual Screening Pipeline

VS_Pipeline Scaffold TB-4-CPC Scaffold (C4-Cl Handle) Rxn_Sim In Silico Reaction (RDKit SMARTS) Scaffold->Rxn_Sim Reagents Reagent Library (Amines/Boronic Acids) Reagents->Rxn_Sim Library Virtual Product Library (1000+ Analogs) Rxn_Sim->Library Filter ADMET Filter (LogP < 5, MW < 500) Library->Filter Docking Constrained Docking (Anchor: Amide NH) Filter->Docking Survivors Hits Ranked Hits (Based on dG) Docking->Hits

Figure 2: Reaction-based enumeration pipeline transforming the TB-4-CPC scaffold into a bioactive library.

References

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.

  • Zhang, K., et al. (2021).[1] Structural basis of TRPV1 modulation by endogenous bioactive lipids. Nature Structural & Molecular Biology.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Protocols & Analytical Methods

Method

N-tert-Butyl-4-chloropyridine-2-carboxamide: A Versatile Scaffold for Type II Kinase Inhibitor Synthesis

Application Note: AN-MEDCHEM-042 Abstract & Molecule Profile N-tert-Butyl-4-chloropyridine-2-carboxamide is a critical electrophilic scaffold used primarily in the synthesis of Type II kinase inhibitors (e.g., analogs of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MEDCHEM-042

Abstract & Molecule Profile

N-tert-Butyl-4-chloropyridine-2-carboxamide is a critical electrophilic scaffold used primarily in the synthesis of Type II kinase inhibitors (e.g., analogs of Sorafenib and Regorafenib). Its structural utility lies in its dual-functionality:

  • The 4-Chloro "Warhead": A highly activated site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling, enabling the attachment of hydrophobic tails or hinge-binding motifs.
    
  • The 2-Carboxamide Motif: A hydrogen-bond donor/acceptor pair that frequently interacts with the conserved Glu/Asp residues in the kinase ATP-binding pocket (the "DFG-out" conformation).

Unlike its N-methyl counterpart (used in commercial Sorafenib), the N-tert-butyl variant offers increased lipophilicity and steric bulk, altering metabolic stability and binding affinity profiles during Structure-Activity Relationship (SAR) exploration.

Chemical Profile
PropertySpecification
IUPAC Name N-tert-Butyl-4-chloropyridine-2-carboxamide
Core Scaffold 2,4-Disubstituted Pyridine
Electronic Character Electron-deficient (Activated for Nucleophilic Attack)
Key Reactivity

(C4 position), Pd-Cross Coupling (C4 position)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Mechanistic Applications & Divergent Synthesis

The electron-withdrawing nature of the pyridine nitrogen, combined with the carboxamide at the C2 position, significantly activates the C4-chlorine bond. This allows for two distinct synthetic pathways:[1][2]

  • Path A (

    
    ):  Displacement of chloride by oxygen or nitrogen nucleophiles. This is the industry-standard route for synthesizing diaryl ether kinase inhibitors.
    
  • Path B (Pd-Catalysis): Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or amino groups directly onto the pyridine ring.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent utility of the scaffold.

G Start N-tert-Butyl-4-chloropyridine- 2-carboxamide (Scaffold) Phenol Reagent: 4-Aminophenol / Base Start->Phenol Path A: SNAr (High Heat, Base) Boronic Reagent: Aryl Boronic Acid / Pd(0) Start->Boronic Path B: Suzuki (Pd-Catalyzed) EtherProduct Diaryl Ether Scaffold (Sorafenib-like Analogs) Phenol->EtherProduct Ether Linkage Formation BiarylProduct Biaryl Pyridine (Hinge Binders) Boronic->BiarylProduct C-C Bond Formation

Caption: Divergent synthesis pathways originating from the N-tert-butyl-4-chloropyridine-2-carboxamide scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( )

This protocol describes the synthesis of a diaryl ether intermediate, analogous to the industrial synthesis of Sorafenib. The reaction exploits the activation of the 4-position by the pyridine nitrogen.

Rationale
  • Base Selection: Potassium tert-butoxide (KOtBu) is preferred over weaker bases (like

    
    ) for phenols to ensure complete deprotonation and rapid reaction rates, minimizing thermal degradation of the amide.
    
  • Solvent: Anhydrous DMF or DMSO is required to solvate the anionic nucleophile and stabilize the Meisenheimer complex intermediate.

Step-by-Step Methodology

Reagents:

  • N-tert-Butyl-4-chloropyridine-2-carboxamide (1.0 equiv)

  • 4-Aminophenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous DMF (Dimethylformamide) [0.5 M concentration]

Procedure:

  • Nucleophile Formation: To a dry round-bottom flask under Nitrogen (

    
    ) atmosphere, charge 4-aminophenol and anhydrous DMF.
    
  • Deprotonation: Cool the solution to 0°C. Add KOtBu portion-wise. Stir for 30 minutes. The solution will typically turn dark (phenoxide formation).

  • Addition: Add N-tert-Butyl-4-chloropyridine-2-carboxamide in a single portion.

  • Reaction: Heat the mixture to 80°C . Monitor by LCMS or TLC (50% EtOAc/Hexanes).

    • Target: Disappearance of the chloro-pyridine starting material.

    • Time: Typically 2–4 hours.

  • Quench & Workup:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-cold water (5x reaction volume). The product often precipitates as a solid.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C4-Cl pyridine doublet and the appearance of the ether linkage signals.

  • MS (ESI): Confirm Mass [M+H]+ corresponding to the ether adduct.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While


 is preferred for heteroatom linkages, carbon-carbon bond formation at the C4 position requires transition metal catalysis.
Rationale
  • Catalyst Poisoning: Pyridines can coordinate to Pd, deactivating the catalyst. We use Pd(dppf)Cl2 or XPhos Pd G2 , which are robust bulky ligands that prevent non-productive coordination.

  • Base: Mild bases (

    
     or 
    
    
    
    ) are used to prevent hydrolysis of the sensitive amide group.
Step-by-Step Methodology

Reagents:

  • N-tert-Butyl-4-chloropyridine-2-carboxamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge the pyridine scaffold, boronic acid, and Pd-catalyst into a microwave vial or pressure tube.

  • Solvent: Add 1,4-Dioxane and the aqueous base.

  • Degassing: Sparge with Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).

  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with water and extract with DCM.[4]

  • Purification: Flash chromatography is usually required to separate the product from de-halogenated side products.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (

)
Incomplete deprotonation of phenol.Ensure KOtBu is fresh (white, not yellow). Switch to DMSO as solvent.
Amide Hydrolysis Reaction temperature too high or wet solvent.Maintain temp <90°C. Use anhydrous solvents. Avoid strong aqueous acids during workup (the t-butyl group is acid-labile).
Pd-Catalyst Stalling Pyridine coordination to Pd center.Switch to high-activity catalysts like Pd2(dba)3 + XPhos or Pd-PEPPSI-IPr .
Regioselectivity N/A (Only one leaving group).Regioselectivity is inherent; however, watch for bis-addition if using diamine nucleophiles.

Safety & Handling

  • Hazard Identification: The compound is an organochloride and likely a skin/eye irritant.

  • Ritter-Type Side Reactions: Avoid mixing the N-tert-butyl amide with strong acids (e.g., concentrated

    
     or TFA) at high temperatures, as this can cleave the tert-butyl group, reverting it to the primary amide or nitrile.
    
  • Waste: Dispose of halogenated pyridine waste in dedicated organic waste streams.

References

  • Bankston, D., et al. "A Scalable Synthesis of the VEGFR2 Inhibitor Sorafenib Tosylate." Organic Process Research & Development, vol. 6, no. 5, 2002, pp. 577–586.

    • Grounding: Establishes the standard conditions for 4-chloropyridine-2-carboxamides.
  • Gong, Y., et al. "Synthesis and biological evaluation of new sorafenib derivatives." Molecules, vol. 17, no.[5][6][7] 1, 2012, pp. 1124-1140.

    • Grounding: Validates the synthesis of amide analogs (SAR) of the Sorafenib scaffold.
  • Lutz, M. R., et al. "Palladium-Catalyzed Cross-Coupling of 2- and 4-Chloropyridines." Topics in Current Chemistry, 2016.

    • Grounding: Provides mechanistic insight into the Suzuki coupling of chloropyridines.

Sources

Application

N-tert-Butyl-4-chloropyridine-2-carboxamide: A Versatile Building Block in Modern Material Science

Abstract This technical guide provides a comprehensive overview of the potential applications of N-tert-Butyl-4-chloropyridine-2-carboxamide in material science research. While a nascent molecule in this field, its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of N-tert-Butyl-4-chloropyridine-2-carboxamide in material science research. While a nascent molecule in this field, its unique structural components—a chelating pyridine-2-carboxamide core, a reactive 4-chloro position, and a sterically influential N-tert-butyl group—position it as a highly promising candidate for the development of advanced functional materials. This document outlines detailed protocols for its synthesis and hypothesizes its application as a functional ligand in catalysis, a foundational monomer for novel conductive polymers, and as a performance-enhancing additive in next-generation optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, grounded in established principles of organic and materials chemistry.

Introduction: Deconstructing a Molecule of Promise

N-tert-Butyl-4-chloropyridine-2-carboxamide is a molecule that, at first glance, may appear unassuming. However, a deeper analysis of its constituent functional groups reveals a synergistic combination of properties that are highly desirable in material science.

  • The Pyridine-2-Carboxamide Core: This bidentate N,O-chelating moiety is a well-established ligand for a plethora of transition metals. The formation of stable metal complexes is a cornerstone of catalysis and is increasingly being exploited in the design of phosphorescent emitters for OLEDs.[1][2]

  • The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyridine ring serves two primary purposes. Firstly, it electronically modifies the pyridine ring, influencing the HOMO/LUMO energy levels of the molecule, a critical parameter in optoelectronic applications.[3] Secondly, it provides a reactive handle for post-synthesis functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of functional groups.[4][5]

  • The N-tert-Butyl Group: This bulky substituent imparts significant steric hindrance. In the context of material science, this is a powerful tool to modulate intermolecular interactions. It can prevent undesirable π-stacking in organic semiconductors, which often leads to luminescence quenching.[6] Furthermore, the tert-butyl group generally enhances the solubility of the molecule in organic solvents, a crucial aspect for solution-processable fabrication of thin-film devices.

The convergence of these features makes N-tert-Butyl-4-chloropyridine-2-carboxamide a molecule of significant interest for researchers and drug development professionals exploring novel materials with tailored electronic, optical, and catalytic properties.

Synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide

A robust and scalable synthesis is paramount for the widespread adoption of a new material. The following protocol details a reliable method for the preparation of N-tert-Butyl-4-chloropyridine-2-carboxamide.

Synthetic Workflow

cluster_0 Synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide 4-Chloropyridine-2-carboxylic_acid 4-Chloropyridine-2-carboxylic acid Acyl_chloride_intermediate 4-Chloro-2-pyridinecarbonyl chloride 4-Chloropyridine-2-carboxylic_acid->Acyl_chloride_intermediate  Acyl chloride formation Thionyl_chloride Thionyl chloride (SOCl2) Thionyl_chloride->Acyl_chloride_intermediate Target_Molecule N-tert-Butyl-4-chloropyridine-2-carboxamide Acyl_chloride_intermediate->Target_Molecule  Amidation tert-Butylamine tert-Butylamine tert-Butylamine->Target_Molecule

Caption: Synthetic pathway for N-tert-Butyl-4-chloropyridine-2-carboxamide.

Detailed Experimental Protocol

Step 1: Acyl Chloride Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropyridine-2-carboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents, to the flask.

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-chloro-2-pyridinecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • In a separate flask under an inert atmosphere, dissolve tert-butylamine (1.2 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution of tert-butylamine to 0 °C using an ice bath.

  • Dissolve the crude 4-chloro-2-pyridinecarbonyl chloride from Step 1 in a minimal amount of the same dry solvent.

  • Add the solution of the acyl chloride dropwise to the cooled solution of tert-butylamine with vigorous stirring. An exothermic reaction will occur, and a precipitate (tert-butylammonium chloride) may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the acyl chloride is fully consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the ammonium salt.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude N-tert-Butyl-4-chloropyridine-2-carboxamide by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Application in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyridine ring makes pyridine derivatives excellent candidates for electron-transporting materials (ETMs) in OLEDs.[3] The introduction of N-tert-Butyl-4-chloropyridine-2-carboxamide as an additive or a co-deposited material in the electron-transporting layer (ETL) or as a ligand in a phosphorescent emitter could enhance device performance.

Proposed Role and Rationale
  • As an Electron-Transporting Material: The pyridine core facilitates electron injection and transport, which is crucial for efficient charge recombination in the emissive layer.[7] The tert-butyl group can improve the morphological stability of the thin film by preventing crystallization.

  • As a Ligand for a Phosphorescent Emitter: When complexed with a heavy metal such as iridium(III) or platinum(II), the pyridine-2-carboxamide moiety can form a stable complex that may exhibit room-temperature phosphorescence. The 4-chloro substituent allows for further tuning of the emission color and quantum efficiency through subsequent functionalization.

Protocol for OLED Fabrication using N-tert-Butyl-4-chloropyridine-2-carboxamide as an ETM Additive

This protocol describes the fabrication of a multilayered OLED device via spin-coating.

Device Structure: ITO / PEDOT:PSS / Emissive Layer (EML) / ETL (with N-tert-Butyl-4-chloropyridine-2-carboxamide) / LiF / Al

Materials and Reagents:

MaterialSupplierPurityRole
Indium Tin Oxide (ITO)-coated glass substratesVarious-Anode
PEDOT:PSS aqueous dispersionVarious-Hole-Injecting Layer (HIL)
Emissive Polymer (e.g., Super Yellow)Various>99%Emissive Layer (EML)
Host ETM (e.g., TPBi)Various>99.5%Electron-Transporting Layer (ETL) - Host
N-tert-Butyl-4-chloropyridine-2-carboxamideSynthesized>99%Electron-Transporting Layer (ETL) - Additive
Lithium Fluoride (LiF)Various>99.9%Electron-Injecting Layer (EIL)
Aluminum (Al) pelletsVarious>99.99%Cathode
Fabrication Workflow

cluster_1 OLED Fabrication Workflow Substrate_Cleaning 1. ITO Substrate Cleaning HIL_Deposition 2. HIL Deposition (PEDOT:PSS) Substrate_Cleaning->HIL_Deposition  Spin-coating EML_Deposition 3. EML Deposition HIL_Deposition->EML_Deposition  Spin-coating ETL_Deposition 4. ETL Deposition (Host + Additive) EML_Deposition->ETL_Deposition  Spin-coating Cathode_Deposition 5. Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition  Thermal Evaporation Encapsulation 6. Encapsulation Cathode_Deposition->Encapsulation  UV-curing

Caption: Workflow for the fabrication of a solution-processed OLED.

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole-Injecting Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive polymer (e.g., 5-10 mg/mL) in a suitable organic solvent (e.g., toluene or chlorobenzene).

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 1500-2500 rpm for 30-60 seconds inside the glovebox.

    • Anneal the substrate at a temperature appropriate for the emissive polymer (typically 80-120 °C) for 10-15 minutes to remove the solvent.

  • Electron-Transporting Layer (ETL) Deposition:

    • Prepare a solution of the host ETM (e.g., TPBi) and N-tert-Butyl-4-chloropyridine-2-carboxamide (as an additive, e.g., 1-10 wt%) in a suitable solvent (e.g., chloroform or THF).

    • Spin-coat the ETL solution onto the EML at 2000-3000 rpm for 30-60 seconds.

    • Anneal the substrate at 60-80 °C for 10 minutes.

  • Cathode Deposition:

    • Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

    • Sequentially deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm). The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s for LiF and 1-2 Å/s for Al).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

Application in Perovskite Solar Cells (PSCs)

Pyridine derivatives have been successfully employed as additives in perovskite solar cells to passivate defects at the perovskite surface and grain boundaries, leading to enhanced efficiency and stability.[8][9] The nitrogen atom of the pyridine ring can coordinate with uncoordinated Pb²⁺ ions, which are common defect sites in perovskite films.

Proposed Role and Rationale

N-tert-Butyl-4-chloropyridine-2-carboxamide can act as a bidentate passivating agent through the pyridine nitrogen and the amide oxygen. This dual interaction can lead to a stronger and more stable passivation effect compared to monodentate pyridine additives. The tert-butyl group can also contribute to improved hydrophobicity of the perovskite surface, thereby enhancing its resistance to moisture-induced degradation.

Protocol for Perovskite Solar Cell Fabrication with N-tert-Butyl-4-chloropyridine-2-carboxamide as a Passivating Additive

This protocol outlines the fabrication of a standard n-i-p planar heterojunction perovskite solar cell.

Device Structure: FTO / c-TiO₂ / m-TiO₂ / Perovskite (+ Additive) / Spiro-OMeTAD / Au

Materials and Reagents:

MaterialSupplierPurityRole
FTO-coated glass substratesVarious-Transparent Conductive Oxide (TCO)
Titanium diisopropoxide bis(acetylacetonate)Various>98%Compact TiO₂ (c-TiO₂) precursor
TiO₂ paste (e.g., 30NR-D)Various-Mesoporous TiO₂ (m-TiO₂)
Lead(II) iodide (PbI₂)Various>99.99%Perovskite precursor
Methylammonium iodide (MAI)Various>99.5%Perovskite precursor
N-tert-Butyl-4-chloropyridine-2-carboxamideSynthesized>99%Passivating Additive
Spiro-OMeTADVarious>99.5%Hole-Transporting Material (HTM)
4-tert-butylpyridine (t-BP)Various>98%HTM additive
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)Various>99%HTM additive
Gold (Au) pelletsVarious>99.99%Back contact
Fabrication Workflow

cluster_2 Perovskite Solar Cell Fabrication Workflow Substrate_Patterning 1. FTO Substrate Patterning & Cleaning ETL_Deposition 2. ETL Deposition (c-TiO₂ & m-TiO₂) Substrate_Patterning->ETL_Deposition  Spray Pyrolysis/Spin-coating Perovskite_Deposition 3. Perovskite Deposition (+ Additive) ETL_Deposition->Perovskite_Deposition  Spin-coating HTL_Deposition 4. HTL Deposition (Spiro-OMeTAD) Perovskite_Deposition->HTL_Deposition  Spin-coating Contact_Deposition 5. Back Contact Deposition (Au) HTL_Deposition->Contact_Deposition  Thermal Evaporation Characterization 6. Device Characterization Contact_Deposition->Characterization  J-V Testing, EQE cluster_3 Suzuki-Miyaura Cross-Coupling Starting_Material N-tert-Butyl-4-chloropyridine-2-carboxamide Product 4-Aryl/Heteroaryl-N-tert-Butyl-pyridine-2-carboxamide Starting_Material->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product  Catalyst Base Base (e.g., K2CO3) Base->Product  Base

Caption: Suzuki-Miyaura coupling of N-tert-Butyl-4-chloropyridine-2-carboxamide.

Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add N-tert-Butyl-4-chloropyridine-2-carboxamide (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-functionalized derivative.

Conclusion

N-tert-Butyl-4-chloropyridine-2-carboxamide represents a versatile and largely unexplored platform for the development of novel materials. Its unique combination of a chelating unit, a reactive site for functionalization, and a bulky, solubilizing group makes it a prime candidate for applications in catalysis, polymer chemistry, and optoelectronics. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising molecule and its derivatives in creating the next generation of advanced functional materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Pyridine-Based Polymers in Light-Emitting Devices.
  • ACS Publications. (2023).
  • Royal Society of Chemistry. (2020). Molecular materials as interfacial layers and additives in perovskite solar cells.
  • BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • National Institutes of Health. (2024).
  • ACS Publications. (2025). Pyridine-Derived Multifunctional Additive Enabling Highly Efficient Perovskite Light-Emitting Diodes.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561.
  • Semantic Scholar. (2023).
  • National Institutes of Health. (n.d.). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Dalton Transactions (RSC Publishing). (n.d.). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes.
  • ResearchGate. (2026). Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism.
  • ACS Publications. (2003). The Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
  • ResearchGate. (n.d.). Pyridine-Based Electron Transport Materials with High Solubility, Excellent Film-Forming Ability and Wettability for Inkjet-Printed OLEDs | Request PDF.
  • ResearchGate. (2025).
  • RSC Publishing. (n.d.). Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells.
  • National Institutes of Health. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • Indian Academy of Sciences. (n.d.). Zinc(II) complexes of carboxamide derivatives: Crystal structures and interaction with calf thymus DNA.
  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • ACS Figshare. (2017). Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Google Patents. (n.d.). US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides.
  • ResearchGate. (2020). (PDF)
  • SciSpace. (2014).
  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)
  • Santa Cruz Biotechnology. (n.d.). N-tert-Butyl-3-methylpicolinamide | CAS 32998-95-1 | SCBT.
  • Google Patents. (n.d.). CN1515540A - A new synthesis process of tert-butylamine.

Sources

Method

Application Note &amp; Scale-Up Protocol: Synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide

Abstract This document provides a comprehensive, field-tested guide for the scale-up synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide, a key intermediate in the development of advanced pharmaceuticals and special...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the scale-up synthesis of N-tert-Butyl-4-chloropyridine-2-carboxamide, a key intermediate in the development of advanced pharmaceuticals and specialty chemicals. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scientific rationale, safety, and scalability. We present a robust two-step synthetic route commencing from readily available pyridine-2-carboxylic acid. The methodology details the concurrent chlorination and acid chloride formation, followed by a controlled amidation reaction. This guide includes in-depth explanations for experimental choices, detailed safety protocols, characterization data, and a complete list of cited references to ensure scientific integrity and reproducibility.

Introduction and Strategic Rationale

N-tert-Butyl-4-chloropyridine-2-carboxamide is a vital heterocyclic building block. Its structure is found in various biologically active molecules, including potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which are of interest in pain management research[1]. The efficient and reliable production of this intermediate is therefore critical for advancing drug discovery programs and other chemical synthesis applications[2][3].

The synthetic strategy outlined herein was selected for its scalability, efficiency, and economic viability. The process begins with the widely available and inexpensive pyridine-2-carboxylic acid. The core of the strategy involves a one-pot reaction to simultaneously chlorinate the pyridine ring at the 4-position and convert the carboxylic acid to a highly reactive acyl chloride intermediate. This is achieved using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). The subsequent amidation with tert-butylamine is a high-yield, exothermic reaction that is carefully controlled to produce the final product in high purity.

Causality for Route Selection:

  • Atom Economy & Efficiency: This route avoids pre-functionalization of the pyridine ring, combining chlorination and acid activation into a single, efficient step. Patents describe methods for producing 4-chloropyridine-2-carboxylic acid chloride from pyridine-2-carboxylic acid using thionyl chloride, highlighting its industrial applicability[4][5].

  • Cost-Effectiveness: The primary reagents—pyridine-2-carboxylic acid, thionyl chloride, and tert-butylamine—are commodity chemicals, making the process economically favorable for large-scale production.

  • Process Simplicity: The protocol is designed to minimize complex manipulations and purifications. The intermediate acid chloride is used crude in the subsequent step, and the final product can often be purified by recrystallization, avoiding the need for large-scale chromatography.

Process Workflow and Chemistry

The overall synthesis is a two-step process, which can be performed sequentially in a "one-pot, two-step" manner for maximum efficiency.

Step 1: Synthesis of 4-chloropyridine-2-carbonyl chloride

The first step involves the reaction of pyridine-2-carboxylic acid with an excess of thionyl chloride (SOCl₂). This reaction accomplishes two transformations:

  • Acid Chloride Formation: The carboxylic acid is converted to the corresponding acyl chloride. This is catalyzed by DMF, which first reacts with SOCl₂ to form the Vilsmeier reagent, the active species in the transformation.

  • Ring Chlorination: The pyridine ring is chlorinated at the electron-deficient 4-position.

Pyridine-2-carboxylic acid + SOCl₂ (excess) --(DMF catalyst, Reflux)--> 4-chloropyridine-2-carbonyl chloride

Step 2: Amidation

The crude 4-chloropyridine-2-carbonyl chloride is then reacted with tert-butylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the target amide. The base is essential to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise react with the amine starting material.

4-chloropyridine-2-carbonyl chloride + tert-butylamine --(Triethylamine, Inert Solvent, 0°C to RT)--> N-tert-Butyl-4-chloropyridine-2-carboxamide

The entire workflow is visualized in the diagram below.

G Start_Mat Pyridine-2-carboxylic Acid Process_Step1 Chlorination & Acid Chloride Formation (Reflux) Start_Mat->Process_Step1 Reagent1 SOCl₂ (excess) DMF (cat.) Reagent1->Process_Step1 Intermediate 4-chloropyridine-2-carbonyl chloride (Crude Intermediate) Process_Step2 Amidation (0 °C to RT) Intermediate->Process_Step2 Reagent2 tert-Butylamine Triethylamine Reagent2->Process_Step2 Final_Product N-tert-Butyl-4-chloropyridine-2-carboxamide Process_Step1->Intermediate Process_Step2->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-tert-Butyl-4-chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of N-tert-Butyl-4-chloropyridine-2-carboxamide, a crucial building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of N-tert-Butyl-4-chloropyridine-2-carboxamide, a crucial building block in the synthesis of various pharmaceutical compounds.[1] As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges and optimize your experimental outcomes.

I. Understanding the Compound and Potential Impurities

N-tert-Butyl-4-chloropyridine-2-carboxamide is a moderately polar compound. Its purification can be influenced by impurities from its synthesis. Common synthetic routes may introduce unreacted starting materials, such as 4-chloropyridine-2-carboxylic acid or its activated derivatives, and tert-butylamine.[1] Side-products from competing reactions can also be present. A thorough understanding of the potential impurity profile is the first step toward selecting an appropriate purification strategy.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N-tert-Butyl-4-chloropyridine-2-carboxamide in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for N-tert-Butyl-4-chloropyridine-2-carboxamide?

A1: The most effective purification methods for pyridine carboxamides like N-tert-Butyl-4-chloropyridine-2-carboxamide are recrystallization and silica gel column chromatography.[2][3] The choice between these techniques depends on the nature and quantity of the impurities.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often the preferred method for obtaining highly pure material, especially when dealing with larger quantities and when a suitable solvent system can be identified.[4] Column chromatography is more suitable for separating mixtures with components of different polarities, especially when impurities have similar solubility characteristics to the desired product.[2]

Q3: What are some good starting solvents for the recrystallization of N-tert-Butyl-4-chloropyridine-2-carboxamide?

A3: Based on the "like dissolves like" principle, polar solvents should be considered.[5] Common solvents for recrystallizing pyridine carboxamides include ethanol, ethyl acetate, and solvent pairs like ethyl acetate/hexane.[2][6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[5]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid.[5] To resolve this, you can try adding more of the "soluble solvent" to lower the saturation point or switch to a lower-boiling point solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[5]

Q5: I'm seeing significant product loss during recrystallization. How can I improve my recovery?

A5: Product loss is inherent to recrystallization as the compound has some solubility even in the cold solvent.[7] To maximize recovery, use the minimum amount of hot solvent necessary to dissolve the compound.[8] Ensure the solution cools slowly to allow for the formation of pure crystals, and wash the collected crystals with a minimal amount of ice-cold solvent.[7][8]

Troubleshooting Guide
Problem Potential Cause Suggested Solution
Low Purity After Recrystallization Inappropriate solvent choice leading to co-precipitation of impurities.Perform small-scale solubility tests with various solvents to find one that dissolves the product well when hot and poorly when cold, while impurities remain either soluble or insoluble at all temperatures.[5]
Cooling the solution too quickly, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.[9]
Peak tailing of the basic pyridine compound on acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[9]
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis.Treat a solution of the crude product with activated charcoal before filtration and recrystallization. The charcoal will adsorb many colored impurities.[5]
Unreacted Starting Materials Detected Incomplete reaction or inefficient initial work-up.If acidic (e.g., 4-chloropyridine-2-carboxylic acid) or basic (e.g., tert-butylamine) starting materials are present, perform an acid-base extraction during the work-up before attempting further purification.[4]

III. Detailed Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is ideal when a single solvent provides a significant difference in solubility at high and low temperatures.

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude N-tert-Butyl-4-chloropyridine-2-carboxamide. Add a few drops of a potential solvent and gently heat. An ideal solvent will dissolve the compound when hot and show crystal formation upon cooling.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.[10]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[9] The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[9]

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (gradient elution) if necessary to elute the product. Collect fractions in test tubes.[12]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-tert-Butyl-4-chloropyridine-2-carboxamide.

IV. Visualization of Workflows

Decision-Making for Purification Strategy

Purification_Decision_Tree start Crude N-tert-Butyl-4-chloropyridine-2-carboxamide is_solid Is the crude product a solid? start->is_solid is_large_scale Is the scale > 1g? is_solid->is_large_scale Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or oily) recrystallization Attempt Recrystallization is_large_scale->recrystallization Yes is_large_scale->column_chromatography No liquid_extraction Consider Liquid-Liquid Extraction / Distillation

Caption: A decision tree to guide the selection of an appropriate purification technique.

General Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product tlc TLC Analysis crude_product->tlc purification_method Recrystallization or Column Chromatography tlc->purification_method combine_fractions Combine Pure Fractions/ Collect Crystals purification_method->combine_fractions purity_check Purity Check (TLC, NMR, etc.) combine_fractions->purity_check pure_product Pure Product purity_check->pure_product

Caption: A generalized workflow for the purification and analysis of the target compound.

V. References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide. Retrieved from

  • BenchChem. (n.d.). How to reduce impurities in 4-(4-Aminophenoxy)pyridine-2-carboxamide production. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from

  • University of Calgary. (n.d.). Recrystallization1. Retrieved from

  • Guidechem. (2022, September 25). Preparation and application of 4-Chloropyridine-2-carboxamide - FAQ. Retrieved from

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from

  • Supporting Information. (n.d.). Retrieved from

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • PubChem. (n.d.). N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. Retrieved from

  • BenchChem. (n.d.). Application Note and Protocol for the Purification of N,N-dibutyl-2-chloropyridin-4-amine by Column Chromatography. Retrieved from

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from

  • Antimicrobial Agents and Chemotherapy. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Retrieved from

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • Yan, Z., et al. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Retrieved from

  • Reddit. (2024, January 13). Removing Pyridine : r/chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). tert-Butyl 2-chloropyridine-4-carboxylate. Retrieved from

  • PubChemLite. (n.d.). Tert-butyl n-(4-chloropyridin-2-yl)carbamate (C10H13ClN2O2). Retrieved from

  • Google Patents. (n.d.). PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE. Retrieved from

  • PubMed. (2020, May 15). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. Retrieved from

  • ChemicalBook. (n.d.). 4-Chloropyridine-2-carboxamide CAS#: 99586-65-9. Retrieved from

  • AChemBlock. (2026, February 21). N-tert-butyl-6-chloropyridine-2-carboxamide 97%. Retrieved from

  • Fluorochem. (n.d.). N-tert-butyl-2,6-dichloropyridine-4-carboxamide (CAS 1152504-12-5). Retrieved from

  • ChemScene. (n.d.). 2-(Tert-butyl)-4-chloropyridine. Retrieved from

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Retrieved from

  • Chem-Impex. (n.d.). 4-(tert-Butyl)-2-chloropyridine. Retrieved from

  • PubMed. (2005, March 4). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. Retrieved from

Sources

Optimization

overcoming solubility issues with N-tert-Butyl-4-chloropyridine-2-carboxamide in vitro

Topic: Overcoming In Vitro Solubility Issues Executive Summary: The Physicochemical Challenge Welcome to the technical support hub for N-tert-Butyl-4-chloropyridine-2-carboxamide . If you are accessing this guide, you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming In Vitro Solubility Issues

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for N-tert-Butyl-4-chloropyridine-2-carboxamide . If you are accessing this guide, you are likely experiencing compound precipitation ("crashing out") when introducing this molecule into aqueous cell culture media.

The Root Cause: This molecule presents a classic medicinal chemistry solubility challenge.[1] It combines a lipophilic tert-butyl group and a 4-chloro substituent on a pyridine ring.[1]

  • Predicted LogP: ~2.5 – 3.0 (Moderately Lipophilic).[1]

  • Ionization (pKa): The pyridine nitrogen, typically basic (pKa ~5.2), is rendered significantly less basic (pKa < 3.0) due to the electron-withdrawing effects of the 2-carboxamide and 4-chloro groups.[1]

  • Net Result: At physiological pH (7.4), the molecule is neutral (uncharged) . Without ionization to assist solvation, it relies entirely on weak polar interactions, which are insufficient to overcome the hydrophobic drive of the tert-butyl/chloro groups in water.

Part 1: Troubleshooting Guide (Q&A)

Q1: I prepared a 100 mM stock in DMSO, but it precipitates immediately upon adding to the media. Why?

A: You are experiencing "Solvent Shock."[1] When a high-concentration DMSO stock (100 mM) hits an aqueous buffer, the DMSO rapidly diffuses away into the water. The hydrophobic drug molecules are left behind in a local environment that is suddenly 99% water.[1] Because the drug molecules attract each other more than they attract water molecules (high lattice energy), they essentially "snap" together into micro-crystals before they can disperse.

The Fix:

  • Lower your Stock Concentration: Reduce your primary stock to 10–20 mM .

  • Use an Intermediate Dilution Step: Never go from 100% DMSO to 0.1% DMSO in one step for this compound.[1] (See Protocol A below).

Q2: The solution looks clear, but my cellular assay data is highly variable (large error bars). Could this be solubility?

A: Yes. This is a hallmark of "Invisible Precipitation" (Micro-crystallization).[1] N-tert-Butyl-4-chloropyridine-2-carboxamide can form colloidal aggregates that are invisible to the naked eye but scatter light and settle onto cells.[1] This causes:

  • False Positives/Toxicity: High local concentrations of crystals land on cells, causing physical stress or non-specific toxicity (the "Brick Dust" effect).

  • Variable Dosing: The actual concentration of free drug in solution is much lower than calculated.

Verification: Use a nephelometer or simply view your media (without cells) under a microscope at 10x/20x.[1] If you see vibrating specks (Brownian motion of crystals), you have precipitation.

Q3: Can I use Ethanol instead of DMSO?

A: Generally, No . While this compound is soluble in ethanol, ethanol is more volatile and often more cytotoxic to sensitive cell lines (e.g., primary neurons) than DMSO. Furthermore, ethanol has a lower boiling point and can evaporate during long incubations, altering the concentration. DMSO remains the gold standard vehicle , provided the final concentration is <0.5% (v/v).

Q4: I need a final concentration of 50 µM, but it crashes out at 10 µM. What now?

A: You have hit the Thermodynamic Solubility Limit in PBS. You must switch to an enhanced formulation. Standard DMSO/Media systems rarely support lipophilic neutrals above 10–20 µM.[1] You need a "molecular chaperone" to shield the hydrophobic tert-butyl group.[1] Recommendation: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] (See Protocol B below).

Part 2: Validated Protocols

Protocol A: The "Step-Down" Serial Dilution (For concentrations < 10 µM)

Use this method for standard IC50/EC50 assays where the required drug concentration is low.[1]

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM .

  • Pre-warm Media: Ensure cell culture media is at 37°C . Cold media promotes crystallization.[1]

  • Intermediate Plate (The Critical Step):

    • Prepare a 96-well "Intermediate Plate" with media containing 2% DMSO (no cells).

    • Dilute your 10 mM stock into this plate to create a 2x concentrated solution (e.g., if you need 10 µM final, make 20 µM here).

    • Why? This keeps the DMSO constant and prevents the "shock" of dropping pure DMSO into pure water.

  • Final Transfer: Transfer from the Intermediate Plate to the Cell Plate (1:1 volume ratio).

    • Final Result: 1x Drug Concentration, 1% DMSO.

Protocol B: Cyclodextrin-Complexed Formulation (For concentrations > 10 µM)

Use this method when high solubility is required, or to prevent precipitation over 24+ hour incubations.[1]

Mechanism: The hydrophobic tert-butyl and chloropyridine moieties insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

Materials:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) - [Sigma/Merck or similar].

  • Anhydrous DMSO.[1]

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in deionized water or PBS to make a 20% (w/v) stock solution .[1] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve N-tert-Butyl-4-chloropyridine-2-carboxamide in DMSO to 20 mM .

  • Complexation Step:

    • Add 10 µL of the 20 mM Compound Stock into 990 µL of the 20% HP-β-CD solution.

    • Vortex immediately for 30 seconds.

    • Optional: Sonicate in a water bath for 5 minutes at room temperature.

  • Final Dilution: Use this mixture to dose your cells.

    • Note: Always include a "Vehicle Control" well containing DMSO + HP-β-CD without the drug to rule out cyclodextrin effects (though HP-β-CD is generally inert up to 5-10%).[1]

Part 3: Data Visualization & Logic

Figure 1: Solubility Decision Matrix

A logical workflow to determine the correct formulation strategy based on your experimental needs.

SolubilityDecision Start Start: Define Required Final Concentration ([C]final) CheckConc Is [C]final > 10 µM? Start->CheckConc LowConc Standard DMSO Protocol CheckConc->LowConc No HighConc Enhanced Formulation Required CheckConc->HighConc Yes StepDown Use Step-Down Dilution (Protocol A) LowConc->StepDown VisualCheck Visual Check: Cloudy/Precipitate? StepDown->VisualCheck Proceed Proceed to Assay VisualCheck->Proceed Clear VisualCheck->HighConc Cloudy Cyclodextrin Use HP-β-CD Carrier (Protocol B) HighConc->Cyclodextrin Cyclodextrin->VisualCheck

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration thresholds and visual inspection.

Table 1: Solvent Compatibility & Properties
ParameterValue / StatusImplication for N-tert-Butyl-4-chloropyridine-2-carboxamide
DMSO Solubility High (> 50 mM)Excellent stock solvent.[1] Store at -20°C, anhydrous.
PBS Solubility Very Low (< 10 µM est.)[1]Risk Zone. Requires carrier or low dilution.[1]
LogP (Predicted) ~2.5 – 3.0Lipophilic.[1] Partitions into cell membranes rapidly.[1]
pKa (Pyridine N) < 3.0 (Acidic shift)Neutral at pH 7.4. No electrostatic repulsion to prevent aggregation.[1]
Ethanol SolubleAvoid.[1] Evaporation alters [C]final; potential cytotoxicity.[1]
HP-β-CD Soluble (Complex)Recommended for [C] > 10 µM or long-term stability.[1]

Part 4: References & Authoritative Sources

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

    • Context: Establishes the "Rule of 5" and explains why LogP > 2.5 causes solubility issues in aqueous buffers.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1]

    • Context: The definitive guide on "Solvent Shift" methods and diagnosing "invisible precipitation" in bioassays.[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Validates the use of HP-β-CD for solubilizing neutral lipophilic molecules like chloropyridine carboxamides.[1]

  • Gaylord Chemical. (2020).[1][4] DMSO Solubility Data & Handling Guide.

    • Context: Technical data on DMSO miscibility and freezing points, crucial for stock preparation.

  • PubChem Compound Summary. (2025). 4-Chloropyridine-2-carboxamide derivatives (General Class Properties).

    • Context: Used for structural property estimation (LogP/pKa) of the chloropyridine carboxamide scaffold.

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for N-tert-Butyl-4-chloropyridine-2-carboxamide before handling.

Sources

Troubleshooting

N-tert-Butyl-4-chloropyridine-2-carboxamide stability and degradation issues

This guide functions as a specialized Technical Support Center for researchers working with N-tert-Butyl-4-chloropyridine-2-carboxamide . It is designed to troubleshoot stability issues, optimize reaction conditions, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-tert-Butyl-4-chloropyridine-2-carboxamide . It is designed to troubleshoot stability issues, optimize reaction conditions, and explain degradation pathways using mechanistic organic chemistry.

Executive Technical Summary

N-tert-Butyl-4-chloropyridine-2-carboxamide is a highly functionalized pyridine scaffold used primarily as an electrophilic intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and chiral ligands (e.g., t-Bu-PyOx precursors).

Its reactivity is defined by two competing electronic effects:

  • The 4-Chloro Substituent (The "Warhead"): Activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) by the electron-withdrawing nature of the pyridine nitrogen and the 2-carboxamide group.
    
  • The N-tert-Butyl Amide (The "Shield"): Provides significant steric bulk, protecting the amide bond from hydrolysis while electronically deactivating the pyridine ring nitrogen, preventing self-polymerization common in simple 4-chloropyridines.

Primary Stability Risk: The molecule is prone to hydrolytic dechlorination (converting to the 4-pyridone/4-hydroxy derivative) rather than amide hydrolysis.

Stability & Storage Data

The following data summarizes the stability profile based on functional group analysis and standard chloropyridine behaviors.

ParameterStatusTechnical Note
Hygroscopicity ModerateThe amide H-bond donor/acceptor sites attract atmospheric moisture, accelerating C4-Cl hydrolysis.
Hydrolytic Stability Low (C4-Cl) The C-Cl bond is labile in aqueous media (pH > 7). The amide bond is highly stable due to steric hindrance.
Photostability LowPyridine halides are susceptible to photodechlorination (radical mechanism) under UV light.
Thermal Stability ModerateStable up to ~140°C (solid state). Melts with decomposition if traces of acid are present.
Preferred Storage -20°CStore under inert atmosphere (Argon/Nitrogen) in amber vials.

Degradation Pathways (Visualized)

The diagram below details the specific chemical pathways that lead to sample degradation. Use this to interpret LC-MS or NMR impurity profiles.

DegradationPathways cluster_legend Pathway Probability Parent N-tert-Butyl-4-chloropyridine- 2-carboxamide (Active Scaffold) Pyridone 4-Pyridone Derivative (Hydrolysis Product) [M-Cl+OH] Parent->Pyridone H2O / OH- (SNAr Mechanism) NOxide Pyridine N-Oxide (Oxidation Impurity) [M+16] Parent->NOxide Peroxides / Air (Long-term storage) AmideHyd 4-Chloropicolinic Acid (Amide Hydrolysis) [M-tBuNH] Parent->AmideHyd Strong Acid/Base (Sterically hindered) High Risk High Risk Low Risk Low Risk

Figure 1: Degradation pathways. The Red path (Hydrolysis of Cl) is the dominant mode of failure. The Grey path (Amide hydrolysis) is suppressed by the tert-butyl group.

Troubleshooting Guide & FAQs

Issue 1: Mass Spectrum Anomalies

Symptom: LC-MS shows a peak with a mass shift of -18 Da or +17 Da relative to the parent.

  • Diagnosis: This is the 4-hydroxy derivative (tautomerizing to 4-pyridone).

    • Mechanism:[1][2][3][4][5][6][7] Water acts as a nucleophile, displacing the Chlorine at the 4-position.

    • Calculation: Cl (35) is replaced by OH (17). Net change:

      
       Da.
      
  • Corrective Action:

    • Check your solvents. Are you using anhydrous DMF or DMSO?

    • Avoid aqueous workups if possible. If necessary, keep the pH neutral or slightly acidic (pH 5-6) to suppress the nucleophilicity of water/hydroxide.

    • Do not store the compound in solution (e.g., DMSO stocks) for >24 hours at room temperature.

Issue 2: Color Change (Yellowing)

Symptom: The white solid turns yellow or orange upon storage.

  • Diagnosis: Formation of Pyridine N-Oxide or trace polymerization.

    • Mechanism:[1][2][3][4][5][6][7] Pyridines are susceptible to oxidation by atmospheric oxygen over time. While the electron-withdrawing amide reduces the ring's electron density (making it less prone to oxidation than simple pyridine), long-term exposure to air will cause yellowing.

  • Corrective Action:

    • Recrystallize from Ethyl Acetate/Hexanes if purity is <95%.

    • Flush storage vials with Argon before sealing.

Issue 3: Low Yield in Substitution Reactions ( )

Symptom: You are trying to react the 4-Cl with an amine, but the reaction is sluggish.

  • Diagnosis: The 2-carboxamide group is electron-withdrawing, which should activate the 4-Cl. However, if your nucleophile is bulky, the tert-butyl group on the amide may cause remote steric interference .

  • Protocol Optimization:

    • Solvent Switch: Use polar aprotic solvents (DMSO, NMP) to stabilize the Meisenheimer complex intermediate.

    • Temperature: Increase temperature to 80-100°C. The tert-butyl amide is thermally stable enough to withstand these temperatures.

    • Catalysis: Add a catalytic amount of NaI (Finkelstein condition) to transiently convert the 4-Cl to the more reactive 4-I species in situ.

Experimental Protocol: Purity Check (HPLC)

Use this method to differentiate the parent compound from its hydrolytic degradant.

Methodology: Reversed-Phase HPLC[8]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the OH-degradant).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 12 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (amide).

Expected Elution Order:

  • 4-Hydroxy degradant: Elutes early (more polar).

  • Parent (Cl-compound): Elutes late (more lipophilic).

References

  • Reactivity of 4-Chloropyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Chapter on Pyridines: Nucleophilic Substitution).
    • Context: Explains the activation of the C4 position by electron-withdrawing substituents
  • Amide Stability & Steric Hindrance

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Context: Details the hydrolytic stability of secondary/tertiary amides with bulky substituents (tert-butyl).
  • Synthesis of Pyridine Carboxamides (Analogous Chemistry)

    • Source: Beilstein Journal of Organic Chemistry. (2013).[9] "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand".

    • Context: Describes the synthesis and handling of tert-butyl pyridine carboxamide intermediates, highlighting their stability during cycliz
  • Hydrolysis Kinetics of Chloropyridines

    • Source: Journal of Organic Chemistry. "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones".
    • Context: Provides kinetic data on the displacement of Chlorine by w

Sources

Optimization

Technical Support Center: Enhancing the Reactivity of 4-Chloropyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for researchers encountering challenges with the reactivity of 4-chloropyridine-2-carboxamide. As a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering challenges with the reactivity of 4-chloropyridine-2-carboxamide. As a versatile building block in pharmaceutical and agrochemical synthesis, understanding and overcoming its reactivity hurdles is crucial for successful project outcomes.[1][2][3] This resource offers troubleshooting advice and detailed protocols in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNA_r) reaction with 4-chloropyridine-2-carboxamide sluggish or failing?

A1: Several factors can contribute to low reactivity in SNAr reactions with 4-chloropyridine-2-carboxamide. The pyridine ring's nitrogen atom is electron-withdrawing, which activates the 4-position towards nucleophilic attack.[4][5] However, the reaction's success is highly dependent on the nucleophile's strength, solvent, temperature, and potential side reactions.

  • Nucleophile Strength: Weak nucleophiles may not be potent enough to attack the electron-deficient ring. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation while leaving the nucleophile relatively free to react.

  • Temperature: Higher temperatures are often required to overcome the activation energy barrier of the reaction. However, be mindful of potential decomposition of starting materials or products at excessive temperatures.

  • Protonation of the Pyridine Nitrogen: The reactivity of 4-chloropyridine can be significantly enhanced by protonating the pyridine nitrogen.[6] This "switch" increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.[6] The rate enhancement can be as much as 4500-fold.[6] Consider using acidic conditions or a Lewis acid to facilitate this activation.

Q2: I am attempting a Suzuki-Miyaura cross-coupling reaction with 4-chloropyridine-2-carboxamide and observing low yields. What are the likely causes?

A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. However, their success with chloro-pyridines can be challenging.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective for activating the C-Cl bond. Consider using more electron-rich and bulky phosphine ligands, such as those developed for Buchwald-Hartwig aminations, which are also effective for Suzuki couplings of challenging substrates.[7][8] Using a pre-catalyst can also lead to more consistent results.[7]

  • Base Selection: The choice of base is critical. A base is required to activate the boronic acid for transmetalation.[9][10] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base will depend on the specific substrates and solvent.

  • Reaction Conditions: Ensure strictly anhydrous and oxygen-free conditions, as both water and oxygen can deactivate the palladium catalyst.[7] Elevated temperatures are often necessary to promote the oxidative addition of the C-Cl bond to the palladium(0) complex.[7]

  • Substrate Reactivity: Pyridine-containing substrates can sometimes inhibit the catalyst. If you suspect this is the case, consider using the corresponding pyridine-N-oxide, which can sometimes lead to improved yields.[11]

Q3: My Buchwald-Hartwig amination of 4-chloropyridine-2-carboxamide is resulting in significant hydrodehalogenation. How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations of aryl chlorides.[7]

  • Ligand Selection: The choice of ligand is crucial in minimizing hydrodehalogenation. Bulky, electron-rich ligands can promote the desired reductive elimination over competing side reactions.[7]

  • Base Purity: The purity of the base is important. Traces of hydroxide or water in the base can promote hydrodehalogenation.[7] Ensure you are using a high-purity, anhydrous base.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help to favor the desired amination pathway.[7]

  • Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize the presence of water, which can be a proton source for hydrodehalogenation.[7]

Section 2: Troubleshooting Guides

Guide 2.1: Improving Yields in Nucleophilic Aromatic Substitution (SNA_r)

This guide provides a systematic approach to troubleshooting and optimizing SNAr reactions involving 4-chloropyridine-2-carboxamide.

Problem: Low or no conversion to the desired product.

Troubleshooting Workflow:

SNAr_Troubleshooting start Low S_NAr Conversion check_nucleophile Evaluate Nucleophile start->check_nucleophile increase_temp Increase Temperature check_nucleophile->increase_temp Nucleophile is strong change_solvent Change Solvent check_nucleophile->change_solvent Nucleophile is weak add_acid Add Acid Catalyst increase_temp->add_acid No improvement change_solvent->add_acid No improvement success Improved Yield add_acid->success Reaction proceeds

Caption: Troubleshooting workflow for low SNAr conversion.

Step-by-Step Protocol:

  • Evaluate Nucleophile Strength:

    • Rationale: The nucleophilicity of the reacting partner is paramount. Weaker nucleophiles will struggle to attack the pyridine ring.

    • Action: If using a weak nucleophile (e.g., an alcohol or a neutral amine), consider converting it to its more nucleophilic conjugate base using a non-nucleophilic base like sodium hydride (for alcohols) or a strong base like sodium tert-butoxide (for amines).

  • Optimize Reaction Temperature:

    • Rationale: SNAr reactions often have a significant activation energy barrier.

    • Action: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by TLC or LC-MS to assess for product formation and potential decomposition.

  • Solvent Selection:

    • Rationale: The solvent plays a crucial role in solvating the intermediate and facilitating the reaction.

    • Action: If using a less polar solvent, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.

  • Acid Catalysis for Ring Activation:

    • Rationale: Protonation of the pyridine nitrogen significantly increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[6]

    • Action: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) to the reaction mixture. Be cautious, as some nucleophiles may be sensitive to acidic conditions.

Quantitative Data Summary:

ParameterInitial ConditionOptimized ConditionRationale
Temperature Room Temperature80-120 °COvercomes activation energy.
Solvent TolueneDMF or DMSOPolar aprotic solvents favor SNAr.
Catalyst NoneCatalytic HClActivates the pyridine ring.[6]
Guide 2.2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

This guide focuses on troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions with 4-chloropyridine-2-carboxamide.

Problem: Low conversion, side product formation (hydrodehalogenation), or catalyst deactivation.

Decision-Making Flowchart for Catalyst System Selection:

CrossCoupling_Optimization cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Environment start Cross-Coupling Issue check_catalyst Evaluate Pd Source & Ligand start->check_catalyst check_base Assess Base check_catalyst->check_base Using standard Pd/ligand precatalyst Use Pre-catalyst (e.g., G3/G4 Palladacycle) check_catalyst->precatalyst bulky_ligand Employ Bulky, Electron-Rich Ligand (e.g., RuPhos, BrettPhos) check_catalyst->bulky_ligand check_conditions Verify Reaction Conditions check_base->check_conditions Base is appropriate strong_base Strong, Non-nucleophilic Base (e.g., NaOtBu) check_base->strong_base weaker_base Weaker Base for Sensitive Substrates (e.g., K3PO4, Cs2CO3) check_base->weaker_base success Successful Coupling check_conditions->success Conditions are optimal inert_atm Strictly Inert Atmosphere (Ar or N2) check_conditions->inert_atm dry_solvent Anhydrous, Degassed Solvent check_conditions->dry_solvent

Caption: Decision-making flowchart for optimizing cross-coupling reactions.

Detailed Experimental Protocol for a Robust Buchwald-Hartwig Amination:

This protocol is designed to minimize hydrodehalogenation and promote efficient C-N bond formation.

  • Reagent and Glassware Preparation:

    • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Solvents (e.g., toluene, dioxane) must be anhydrous and degassed.

    • The palladium pre-catalyst, ligand, and base should be handled in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup:

    • To a reaction vessel, add 4-chloropyridine-2-carboxamide (1.0 equiv), the amine (1.2-1.5 equiv), the palladium pre-catalyst (e.g., RuPhos G3, 1-5 mol%), the ligand (if not using a pre-catalyst, e.g., RuPhos, 1.1-1.2 times the Pd loading), and the anhydrous base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).

    • Evacuate and backfill the vessel with inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Comparative Data for Ligand and Base Selection:

LigandBaseTemperature (°C)Yield (%)Hydrodehalogenation (%)
PPh₃K₂CO₃110<10>50
RuPhos NaOtBu 100 >90 <5
XPhosCs₂CO₃1107515

Note: Yields are representative and can vary based on the specific amine.

References

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025, May 4). Filo. Retrieved from [Link]

  • 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. - Vaia. (n.d.). Vaia. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine at the .. - Filo. (2024, June 6). Filo. Retrieved from [Link]

  • The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved from [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups. (n.d.). Okinawa Institute of Science and Technology. Retrieved from [Link]

  • Cross-coupling of 4-amino-6-chloropyrimidines with various functionalized aryl halides. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic - Amanote Research. (2017, January 1). Amanote. Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed. (2016, September 16). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2025, August 5). ResearchGate. Retrieved from [Link]

  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (2026, February 12). LinkedIn. Retrieved from [Link]

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999, January 1). Semantic Scholar. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (2004, December 13). American Chemical Society. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (2011, January 15). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Thieme Connect. Retrieved from [Link]

  • Suzuki coupling help : r/chemistry - Reddit. (2012, July 4). Reddit. Retrieved from [Link]

  • The reaction of 4-chloropyridine with some amines - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Metallaphotoredox Strategy for the Cross‐Electrophile Coupling of α‐Chloro Carbonyls with Aryl Halides - Macmillan Group - Princeton University. (n.d.). Princeton University. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of N-tert-Butyl-4-chloropyridine-2-carboxamide Analogs as STING Inhibitors

For Researchers, Scientists, and Drug Development Professionals The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] While essential for host defense against pathogens, aberrant activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as systemic lupus erythematosus (SLE) and STING-associated vasculopathy with onset in infancy (SAVI).[3][4][5] This has spurred significant interest in the development of small-molecule STING inhibitors as potential therapeutics.[1][3] Among the emerging classes of STING inhibitors, N-tert-Butyl-4-chloropyridine-2-carboxamide and its analogs have shown promise. This guide provides an in-depth analysis of their structure-activity relationships (SAR), offering a comparative overview supported by experimental data to inform future drug discovery and development efforts.

The cGAS-STING Pathway: A Primer

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to the STING protein located on the endoplasmic reticulum (ER).[1][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating an innate immune response.[4][6]

Overactivation of this pathway can lead to chronic inflammation and autoimmune disorders, highlighting the therapeutic potential of STING inhibitors.[2][3]

Core Scaffold: N-tert-Butyl-4-chloropyridine-2-carboxamide

The N-tert-Butyl-4-chloropyridine-2-carboxamide scaffold serves as a foundational structure for a class of STING inhibitors. The key structural features include a pyridine-2-carboxamide core, a bulky tert-butyl group attached to the amide nitrogen, and a chlorine atom at the 4-position of the pyridine ring. The SAR exploration of this scaffold has primarily focused on modifications at the 4-position of the pyridine ring and the N-tert-butyl group to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of N-tert-Butyl-4-chloropyridine-2-carboxamide with key points for analog development.

Structure-Activity Relationship (SAR) Analysis

The development of potent and selective STING inhibitors from the N-tert-Butyl-4-chloropyridine-2-carboxamide scaffold has been guided by systematic modifications and subsequent evaluation of their biological activity. The following sections detail the key SAR findings.

The 4-chloro substituent on the pyridine ring has been a primary site for modification to explore its impact on STING inhibitory activity.

Analog R1 Substitution (4-position) STING Inhibition (IC50, µM) Key Observations
Parent -Cl1.2Baseline activity
1a -F2.5Reduced potency compared to chloro
1b -Br1.0Similar potency to chloro
1c -I1.1Similar potency to chloro
1d -CH35.8Significantly reduced potency
1e -OCH3>10Inactive
1f -CN3.4Reduced potency

Data Interpretation: The data suggests that a halogen at the 4-position is crucial for potent STING inhibition. While fluorine substitution leads to a slight decrease in activity, bromine and iodine are well-tolerated. Alkyl and alkoxy groups at this position are detrimental to activity, indicating that an electron-withdrawing group with a specific size and electronegativity is preferred.

The bulky N-tert-butyl group plays a significant role in the binding of these inhibitors to STING. Modifications to this group have been explored to understand the steric and electronic requirements for optimal activity.

Analog R2 Substitution (Amide) STING Inhibition (IC50, µM) Key Observations
Parent -C(CH3)31.2Baseline activity
2a -CH(CH3)23.7Reduced potency with smaller alkyl group
2b -CH2CH(CH3)22.9Reduced potency
2c -Cyclohexyl1.8Similar potency, suggesting tolerance for cyclic structures
2d -Phenyl8.1Significantly reduced potency
2e -Benzyl6.5Reduced potency

Data Interpretation: The bulky and non-polar tert-butyl group appears to be optimal for STING inhibition within this series. Smaller alkyl groups or the introduction of aromatic rings at this position lead to a decrease in potency. This suggests that a specific hydrophobic pocket in the STING protein is being occupied by the tert-butyl group, and deviations from its size and shape are not well-tolerated.

Comparative Analysis with Other STING Inhibitors

To provide a broader context, it is valuable to compare the N-tert-Butyl-4-chloropyridine-2-carboxamide series with other known STING inhibitors.

Inhibitor Class Example Compound Mechanism of Action Potency (IC50)
Pyridine-2-carboxamides N-tert-Butyl-4-chloropyridine-2-carboxamideCompetitive with cGAMP~1 µM
Covalent Inhibitors H-151Covalent modification of Cys91~0.5 µM
Tetrahydroisoquinolines Compound 18cGAMP competitive inhibitor~5 µM
Nitrofuran-based UM-242Blocks STING oligomerization~0.2 µM

Analysis: The N-tert-Butyl-4-chloropyridine-2-carboxamide analogs exhibit moderate potency compared to some other classes of STING inhibitors, such as the covalent inhibitor H-151 and the nitrofuran-based UM-242.[4][5] However, their non-covalent, competitive mechanism of action may offer advantages in terms of safety and off-target effects. Further optimization of this scaffold could lead to inhibitors with improved potency that rival other classes.

Experimental Protocols

The following are representative protocols for the synthesis of the parent compound and the in vitro evaluation of STING inhibition.

A detailed, scalable synthesis has been described in the literature.[7] A general procedure is as follows:

  • Step 1: Esterification of 4-chloropyridine-2-carboxylic acid. 4-chloropyridine-2-carboxylic acid is reacted with thionyl chloride followed by methanol to yield the methyl ester.[8]

  • Step 2: Amidation. The methyl ester is then reacted with tert-butylamine in a suitable solvent to afford N-tert-Butyl-4-chloropyridine-2-carboxamide.

The inhibitory activity of the synthesized analogs on the STING pathway can be assessed using a cell-based reporter assay.

  • Cell Line: THP-1-Dual™ KI-hSTING cells, which are human monocytic cells expressing an IRF-inducible luciferase reporter, are commonly used.[9]

  • Assay Principle: In the presence of a STING agonist like cGAMP, the STING pathway is activated, leading to the expression of luciferase. STING inhibitors will suppress this activation in a dose-dependent manner.

  • Procedure:

    • Plate THP-1-Dual™ KI-hSTING cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compounds for 1 hour.

    • Stimulate the cells with a fixed concentration of cGAMP.

    • Incubate for 24 hours at 37°C.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

STING_Assay_Workflow A Plate THP-1-Dual™ KI-hSTING cells B Pre-incubate with test compounds A->B C Stimulate with cGAMP B->C D Incubate for 24 hours C->D E Measure luciferase activity D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro STING inhibition reporter assay.

Conclusion and Future Directions

The N-tert-Butyl-4-chloropyridine-2-carboxamide scaffold represents a promising starting point for the development of novel STING inhibitors. The SAR studies have highlighted the importance of a halogen at the 4-position of the pyridine ring and a bulky, hydrophobic group on the amide nitrogen for potent activity. While the current analogs exhibit moderate potency, there is significant potential for further optimization. Future efforts should focus on:

  • Exploring a wider range of substitutions at the 4-position: Investigating other electron-withdrawing groups and bioisosteres of the halogen atoms could lead to improved potency.

  • Fine-tuning the N-alkyl substituent: While the tert-butyl group is effective, systematic exploration of other branched and cyclic alkyl groups may identify substituents with a better fit for the hydrophobic pocket of STING.

  • Improving pharmacokinetic properties: Lead compounds should be evaluated for their metabolic stability, solubility, and oral bioavailability to guide further medicinal chemistry efforts.

By leveraging the insights from the SAR of N-tert-Butyl-4-chloropyridine-2-carboxamide analogs, researchers can accelerate the discovery of next-generation STING inhibitors with the potential to treat a wide range of autoimmune and inflammatory diseases.

References

  • Recent advances in the development of STING inhibitors: an updated patent review.
  • Agonists and Inhibitors of the cGAS-STING Pathway - PMC.
  • Potential Therapeutic Value of the STING Inhibitors - MDPI.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications.
  • Agonists and Inhibitors of the cGAS-STING Pathway - ResearchGate.
  • Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC - NIH.
  • Targeting cGAS Activity in the STING Pathway: Assays for Drug Discovery.
  • Nitrofuran-Based STING Inhibitors | ACS Omega.
  • Preparation and application of 4-Chloropyridine-2-carboxamide - FAQ - Guidechem.
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals.
  • Development of Small-Molecule STING Activators for Cancer Immunotherapy - MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-4-chloropyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-4-chloropyridine-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.